![molecular formula C23H25N5O2 B4315242 2-(5-{4-[(2-METHYLBENZYL)OXY]PHENYL}-2H-TETRAZOL-2-YL)-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE](/img/structure/B4315242.png)
2-(5-{4-[(2-METHYLBENZYL)OXY]PHENYL}-2H-TETRAZOL-2-YL)-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE
Overview
Description
2-(5-{4-[(2-METHYLBENZYL)OXY]PHENYL}-2H-TETRAZOL-2-YL)-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE is a synthetic organic compound. It features a tetrazole ring, a phenyl group, and an acetamide moiety, making it a molecule of interest in various fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{4-[(2-METHYLBENZYL)OXY]PHENYL}-2H-TETRAZOL-2-YL)-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the tetrazole ring, followed by the introduction of the phenyl group and the acetamide moiety. Specific reagents and catalysts, such as palladium or copper, might be used to facilitate these reactions under controlled conditions like temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with steps for purification and quality control to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-{4-[(2-METHYLBENZYL)OXY]PHENYL}-2H-TETRAZOL-2-YL)-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups like halides or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-{4-[(2-METHYLBENZYL)OXY]PHENYL}-2H-TETRAZOL-2-YL)-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other tetrazole derivatives or acetamide-containing molecules. Examples could be:
- 2-(5-phenyl-2H-tetrazol-2-yl)acetamide
- N-(1-ethyl-1-methylprop-2-yn-1-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
Uniqueness
2-(5-{4-[(2-METHYLBENZYL)OXY]PHENYL}-2H-TETRAZOL-2-YL)-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties
Properties
IUPAC Name |
N-(3-methylpent-1-yn-3-yl)-2-[5-[4-[(2-methylphenyl)methoxy]phenyl]tetrazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-5-23(4,6-2)24-21(29)15-28-26-22(25-27-28)18-11-13-20(14-12-18)30-16-19-10-8-7-9-17(19)3/h1,7-14H,6,15-16H2,2-4H3,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMJBZNCZAEHGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)NC(=O)CN1N=C(N=N1)C2=CC=C(C=C2)OCC3=CC=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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